molecular formula C17H19NO3 B1445304 N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide CAS No. 1379005-34-1

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Cat. No.: B1445304
CAS No.: 1379005-34-1
M. Wt: 285.34 g/mol
InChI Key: NNGHCTJYAWJHDS-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, identified by CAS Registry Number 1379005-34-1, is an organic compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . This substance is recognized in pharmaceutical research as Agomelatine Impurity 20 (also referred to as Agomelatine Impurity D), making it a critical chemical reference standard for ensuring the quality and purity of Agomelatine active pharmaceutical ingredients (APIs) . Researchers utilize this compound in analytical method development and validation, particularly in chromatographic assays like HPLC and LC-MS, to identify and quantify process-related impurities in Agomelatine batches. This application is essential for meeting rigorous regulatory standards in drug development and manufacturing. The compound is characterized by a calculated density of approximately 1.2 g/cm³ and a high boiling point, estimated at 469.2 °C at 760 mmHg . It has very low solubility in water, calculated at 0.021 g/L at 25 °C . These physicochemical properties are important for researchers when selecting appropriate solvents for preparing stock solutions and establishing optimal analytical conditions. This compound is supplied as a solid and should be stored according to the manufacturer's specifications to maintain its stability and integrity. Intended Use and Handling: This product is designated For Research Use Only (RUO) . It is strictly for laboratory analysis and is not intended for use in diagnostics, therapeutics, or personal consumption. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(19)18(13(2)20)10-9-15-6-4-5-14-7-8-16(21-3)11-17(14)15/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGHCTJYAWJHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Acetylation of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide

Reaction Overview

A primary method involves acetylation of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide using acetic anhydride in aqueous media under acidic conditions. The process includes:

  • Dissolving N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide in water acidified with hydrochloric acid to pH ~1.5 to form a homogeneous solution.
  • Cooling the solution in an ice bath.
  • Adding acetic anhydride gradually.
  • Neutralizing with sodium bicarbonate until effervescence ceases and pH reaches ~5.5.
  • Isolating the precipitated product by filtration and drying.

Reaction Conditions and Yield

Parameter Details
Starting material N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (1 mmol)
Solvent Water (5 mL)
Acidification 6N HCl, volume 240-400 μL, pH ~1.5
Temperature Ice bath cooling
Acetic anhydride 1-1.5 mmol
Neutralizing agent Solid sodium bicarbonate (185-300 mg)
Final pH ~5.5
Product isolation Filtration, washing with water, vacuum desiccation
Yield 31%
Molecular formula C18H19NO3
Molecular weight 297.35 g/mol

Notes

  • The reaction is performed in aqueous media, which is environmentally favorable.
  • The low yield (31%) suggests room for optimization.
  • The product is characterized by elemental analysis consistent with the theoretical composition.

Industrial-Scale Processes and Improvements

Challenges in Existing Methods

  • Previous syntheses utilize expensive or hazardous reagents.
  • Long reaction times and complex purification steps reduce commercial viability.
  • Formation of impurities necessitates improved methods.

Improved Eco-Friendly Process

  • Uses organic or inorganic acids (e.g., HCl, HBr, maleic acid) for protonation.
  • Reactions can be carried out neat (without solvent) or in environmentally benign solvents such as water, ethyl acetate, or ethers.
  • Reaction temperatures range from 35°C to 200°C, preferably 185-190°C for optimal conversion.
  • Reaction times vary from 1 to 10 hours, preferably 1 to 5 hours.
  • Sulfur in various forms may be used as a reagent in related intermediate steps.
  • Hydrogenation catalysts like palladium on carbon, platinum oxide, or Raney nickel are employed in subsequent transformations.

Solvent and Reagent Flexibility

Solvent Type Examples
Halogenated solvents Dichloromethane, chloroform, chlorobenzene
Esters Ethyl acetate, isopropyl acetate, tertiary butyl acetate
Hydrocarbons n-Heptane, cyclohexane, toluene, xylene
Ethers Tetrahydrofuran, 1,4-dioxane
Polar aprotic DMF, DMSO, DMA, N-methylpyrrolidone

Advantages

  • Process is reproducible, robust, and scalable.
  • Avoids hazardous and costly reagents.
  • Reduces impurity formation.
  • Suitable for industrial production.

Multi-Step Synthesis Involving Intermediates

Synthesis of Key Intermediate: 2-(7-methoxynaphthalen-1-yl)ethyl Methanesulphonate

  • Starting from 2-(7-methoxynaphthalen-1-yl)ethanol.
  • Reacted with methanesulphonyl chloride in dichloromethane at <15°C.
  • Triethylamine added dropwise as base.
  • Reaction quenched with dilute HCl.
  • Product isolated by phase separation and concentration.
  • Yield: 98%.

Nucleophilic Substitution to Form N-Formyl Intermediate

  • 2-(7-methoxynaphthalen-1-yl)ethyl methanesulphonate reacted with sodium diformylamide in dimethyl sulfoxide.
  • Heated at 50°C for 3 hours.
  • Workup includes water addition, extraction with methylene chloride, washing, drying, and concentration.
  • Yield: 90%.

Final Acetylation to Obtain Target Compound

  • Hydrolysis of N,N-diformyl intermediate to amine.
  • Acetylation with acetic anhydride at 40°C for ~3 hours.
  • Isolation by extraction and phase separation.
  • Overall yield for agomelatine synthesis from intermediate reported as 80%.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Acidification & Acetylation HCl (pH 1.5), Acetic anhydride, NaHCO3, water, ice bath 31 Simple aqueous method, low yield
Neat or Solvent-based Process Organic/inorganic acids, 35-200°C, 1-10 h Not specified Industrial scale, eco-friendly
Mesylation Methanesulphonyl chloride, triethylamine, DCM, <15°C 98 Intermediate formation
Nucleophilic substitution Sodium diformylamide, DMSO, 50°C, 3 h 90 Intermediate formation
Acetylation Acetic anhydride, 40°C, 3 h Part of 80% overall yield Final step in agomelatine synthesis

Research Findings and Analytical Characterization

  • Products and intermediates characterized by Nuclear Magnetic Resonance (1H NMR, 13C NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), X-Ray Powder Diffraction (XRPD), and Differential Scanning Calorimetry (DSC).
  • Elemental analysis confirms molecular composition.
  • Reaction conditions optimized to minimize side products and impurities.
  • Crystalline and amorphous forms of intermediates have been identified, influencing purification and stability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is used in several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide involves its interaction with melatonin receptors. The compound mimics the structure of melatonin and binds to melatonin receptors, thereby exerting its effects. This interaction influences various molecular pathways involved in circadian rhythm regulation and neuroprotection .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activity

A comparative analysis of naphthalene-based acetamides reveals substituent-dependent bioactivity:

Compound Substituents Key Pharmacological Data Reference
Agomelatine 7-methoxy, ethyl linkage IC₅₀ = 69 µM (α-glucosidase inhibition); 25 mg/day antidepressant dose; improves sleep quality via MT1/MT2 agonism
N-Acetyl Agomelatine Acetyl groups at N and ethyl positions No direct bioactivity reported; classified as impurity
3a (N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) 4-methoxy, naphthalene IC₅₀ = 69 µM; 25.1% blood glucose reduction in vivo
3b (N-[2-(4-methoxyphenyl)ethyl]-2-(2-nitrophenyl)-acetamide) 2-nitro, 4-methoxy IC₅₀ = 87 µM; weaker hypoglycemic effect (19.8%)
3c (N-[2-(4-methoxyphenyl)ethyl]-2-phenoxy-acetamide) Phenoxy, 4-methoxy IC₅₀ = 74 µM; moderate activity
6a (2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) Triazole, naphthyloxy IR: 1671 cm⁻¹ (C=O); no bioactivity reported

Key Observations :

  • Methoxy vs. Nitro Groups : Methoxy substituents (e.g., 3a, agomelatine) enhance hypoglycemic and receptor-binding activity compared to nitro groups (3b), likely due to improved electron-donating properties .
  • Acetylation Effects : this compound lacks therapeutic efficacy but is critical in impurity profiling due to its structural similarity to agomelatine .

Structural and Spectroscopic Comparisons

IR and NMR Signatures :
  • Agomelatine : IR peaks at 1671 cm⁻¹ (C=O), 1254 cm⁻¹ (C-O) ; ¹H NMR δ 5.38 (s, –NCH2CO–) .
  • N-Acetyl Agomelatine : Additional acetyl groups shift C=O stretching to ~1680–1700 cm⁻¹ in IR .
Crystallographic Data :
  • Agomelatine analogs : N-(2,6-dichlorophenyl)acetamide derivatives exhibit planar deviations (79.7° between aryl and thiazole rings), affecting binding interactions .

Biological Activity

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, also known as agomelatine, is a synthetic compound with significant relevance in pharmacology, particularly in the treatment of mood disorders. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO3
  • Molecular Weight : 285.34 g/mol
  • Functional Groups : The compound contains a methoxy group on a naphthalene ring and an amide bond, which contribute to its unique biological properties.

Agomelatine primarily acts as a melatonin receptor agonist , specifically targeting the MT1 and MT2 receptors. These receptors are crucial for regulating circadian rhythms and sleep patterns. By mimicking melatonin, agomelatine helps to normalize sleep-wake cycles without the sedative effects commonly associated with traditional antidepressants .

Key Biological Activities

  • Melatonergic Activity :
    • Acts on MT1 and MT2 receptors to regulate circadian rhythms.
    • Enhances sleep quality and reduces insomnia symptoms associated with depression .
  • Serotonergic Activity :
    • Agomelatine has been shown to enhance serotonergic neurotransmission, which may contribute to its antidepressant effects .
    • It influences neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), promoting neuroprotection .
  • Antidepressant Effects :
    • Clinical studies indicate that agomelatine is effective in treating major depressive disorder (MDD), showing comparable efficacy to other antidepressants but with fewer side effects related to daytime sedation .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Starting Material : 7-Methoxy-1-naphthalenamine.
  • Acetylation Reaction : The amine undergoes acetylation using acetic anhydride or acetyl chloride to yield the final product.
  • Intermediate Compounds : Various intermediates are formed during the synthesis process, which may include derivatives of naphthalene and acetic acid .

Efficacy in Clinical Trials

Agomelatine has been extensively studied in clinical settings:

  • A meta-analysis of randomized controlled trials demonstrated significant improvements in depressive symptoms among patients treated with agomelatine compared to placebo .
  • Patients reported enhanced sleep quality and fewer adverse effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Comparative Studies

A comparative study evaluated agomelatine against other antidepressants:

AntidepressantEfficacy (Scale)Side Effects
AgomelatineHighMinimal sedation
Fluoxetine (SSRI)HighSignificant sedation
VenlafaxineModerateWeight gain

This table illustrates that while agomelatine is similarly effective as other treatments for depression, it has a distinct advantage in minimizing sedation-related side effects .

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, and how is its purity validated? A: The compound is synthesized via acetylation of Agomelatine (N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide) using acetyl chloride or acetic anhydride under controlled conditions . Reaction optimization involves monitoring temperature (e.g., 0–5°C to prevent over-acetylation) and stoichiometry. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Structural confirmation employs 1H^1 \text{H}-NMR (e.g., acetyl group protons at δ 2.0–2.2 ppm) and LC-MS (mass-to-charge ratio: 329.4 [M+H]+^+) .

Analytical Methods for Detection

Q: Which chromatographic techniques effectively separate this compound from Agomelatine in drug formulations? A: Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and gradient elution (acetonitrile:phosphate buffer, pH 3.0) achieves baseline separation. UV detection at 230–240 nm distinguishes the acetylated impurity (retention time ≈ 12–14 min) from Agomelatine (≈8–10 min) . UPLC-MS/MS further enhances sensitivity for trace quantification (LOQ < 0.1% w/w) .

Pharmacological Impact

Q: Does this compound exhibit activity at melatonin (MT1/MT2) or serotonin (5-HT2C_{2C}) receptors? A: In vitro radioligand displacement assays using HEK-293 cells transfected with MT1/MT2 or 5-HT2C_{2C} receptors show negligible binding affinity (IC50_{50} > 10 µM), contrasting with Agomelatine’s nanomolar potency . This suggests the impurity lacks therapeutic activity but may require toxicity screening in hepatocyte models .

Stability and Degradation

Q: Under what conditions does Agomelatine degrade to form this compound, and how is this mitigated? A: Degradation occurs via acetylation in acidic environments (pH < 4) or prolonged exposure to moisture . Accelerated stability studies (40°C/75% RH) quantify impurity formation using forced degradation protocols. Mitigation strategies include lyophilization, inert packaging, and formulation buffers (pH 5–6) .

Advanced Structural Analysis

Q: How can X-ray crystallography or NMR elucidate the molecular conformation of this compound? A: Single-crystal X-ray diffraction (SHELX suite) resolves the dihedral angle between the naphthalene and acetamide moieties (~45°), confirming steric hindrance from the acetyl group . 13C^{13} \text{C}-NMR cross-polarization magic-angle spinning (CP-MAS) further analyzes crystalline packing and hydrogen bonding .

Toxicological Profiling

Q: What in vitro models assess the cytotoxicity of this compound? A: HepG2 cells are treated with 1–100 µM impurity for 24–72 hours, followed by MTT assays. IC50_{50} values > 50 µM indicate low cytotoxicity, but mitochondrial dysfunction (JC-1 staining) and oxidative stress (ROS assays) are monitored for sublethal effects .

Metabolic Pathways

Q: How is this compound metabolized in hepatic microsomes? A: Incubation with human liver microsomes (HLMs) and NADPH identifies CYP1A2-mediated N-deacetylation as the primary pathway, yielding Agomelatine as a metabolite. LC-HRMS detects intermediate epoxides, requiring glutathione trapping assays to assess reactive metabolite risk .

Regulatory Considerations

Q: What ICH guidelines govern the control of this compound in Agomelatine formulations? A: ICH Q3A/B mandates a threshold of ≤0.15% for unidentified impurities and ≤0.10% for genotoxic impurities. Qualification studies include Ames tests (OECD 471) and in vitro micronucleus assays (OECD 487) .

Computational Modeling

Q: Can molecular docking predict the interaction of this compound with 5-HT2C_{2C} receptors? A: AutoDock Vina simulations using the 5-HT2C_{2C} crystal structure (PDB: 6BQG) show weak binding (ΔG ≈ -6.2 kcal/mol) due to steric clashes from the acetyl group, aligning with experimental data .

Comparative Pharmacokinetics

Q: How does this compound affect Agomelatine’s bioavailability in rat models? A: Co-administration studies (10 mg/kg Agomelatine + 0.1 mg/kg impurity) show no significant change in AUC024_{0-24} or Cmax_{\text{max}} via LC-MS/MS. However, hepatic first-pass metabolism may reduce impurity systemic exposure .

Notes

  • References : Ensure citations align with non-commercial sources (e.g., peer-reviewed journals, NIST, PubChem).
  • Methodology : Emphasize protocols from pharmacological, analytical, and synthetic chemistry domains.
  • Advanced vs. Basic : Questions 1–4 address foundational research; 5–10 require specialized techniques or interdisciplinary approaches.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

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